4-(4-hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione

Dopamine β-Hydroxylase Enzyme Inhibition Structure-Activity Relationship

4-(4-Hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione (CAS 857812-21-6; molecular formula C₁₁H₁₂N₂OS; MW 220.29) is a heterocyclic small molecule belonging to the imidazole-2-thione class. It combines three pharmacophoric features within a single scaffold: a 4-hydroxybenzyl substituent at the imidazole 4-position, a 5-methyl group, and the 2-thione moiety.

Molecular Formula C11H12N2OS
Molecular Weight 220.29
CAS No. 857812-21-6
Cat. No. B2670785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione
CAS857812-21-6
Molecular FormulaC11H12N2OS
Molecular Weight220.29
Structural Identifiers
SMILESCC1=C(NC(=S)N1)CC2=CC=C(C=C2)O
InChIInChI=1S/C11H12N2OS/c1-7-10(13-11(15)12-7)6-8-2-4-9(14)5-3-8/h2-5,14H,6H2,1H3,(H2,12,13,15)
InChIKeyWOFYYOWIXXRSHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione (CAS 857812-21-6): Compound Class & Baseline Profile for Procurement Assessment


4-(4-Hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione (CAS 857812-21-6; molecular formula C₁₁H₁₂N₂OS; MW 220.29) is a heterocyclic small molecule belonging to the imidazole-2-thione class . It combines three pharmacophoric features within a single scaffold: a 4-hydroxybenzyl substituent at the imidazole 4-position, a 5-methyl group, and the 2-thione moiety . This compound is structurally distinct from the extensively studied 1-(4-hydroxybenzyl)imidazole-2-thione series (prototypical dopamine β-hydroxylase inhibitors), owing to its 4-benzyl positional isomerism and C5-methylation [1]. The imidazole-2-thione scaffold is a recognized privileged structure with reported dopamine β-hydroxylase (DBH) inhibitory, antihypertensive, antioxidant, and anticancer properties [2]. The compound is commercially available from multiple vendors at ≥95% purity for research use .

Why Generic Imidazole-2-thiones Cannot Replace 4-(4-Hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione in Target-Focused Research


Imidazole-2-thiones are not freely interchangeable. The precise regiochemistry of benzyl attachment (4-position vs. 1-position on the imidazole ring) fundamentally alters the spatial presentation of the pharmacophore and the electronic distribution within the heterocycle [1]. In the well-characterized DBH inhibitor series, 1-substituted imidazole-2-thiones coordinate the enzyme's active-site Cu(I) via the thione sulfur, while the benzyl moiety occupies the phenethylamine substrate pocket [1]. Repositioning the benzyl group to the 4-position (as in the target compound) changes the vector of the aromatic substituent relative to the copper-chelating thione, potentially redirecting target engagement. Furthermore, the presence or absence of the 4-hydroxy group on the benzyl ring has been shown to produce a >12-fold difference in inhibitory potency in related DBH assays . The additional C5-methyl substitution further modulates both steric bulk and the tautomeric equilibrium of the imidazole-2-thione ring . These three structural features—benzyl position, hydroxylation state, and C5-substitution—interact non-additively, precluding simple extrapolation from one analog to another [1].

Quantitative Differentiation Evidence: 4-(4-Hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione vs. Closest Analogs


4-Hydroxybenzyl vs. Unsubstituted Benzyl: >12-Fold Potency Differential in DBH Inhibition (Cross-Study Comparable)

The 4-hydroxy substituent on the benzyl ring is a critical potency determinant in imidazole-2-thione-based enzyme inhibitors. In DBH inhibition assays, 1-(4-hydroxybenzyl)imidazole-2-thiol (IC₅₀ = 2,570.4 nM) demonstrates approximately 12.9-fold greater potency than the des-hydroxy analog 1-benzyl-1H-imidazole-2-thiol (IC₅₀ = 33,113.11 nM) . Although these data are from 1-substituted positional isomers rather than 4-substituted, the hydrogen-bond donor capacity of the 4-OH group is expected to confer a comparable potency advantage in the target compound relative to its direct des-hydroxy analog, 4-benzyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione (CAS 472996-14-8), for which no published IC₅₀ data are currently available .

Dopamine β-Hydroxylase Enzyme Inhibition Structure-Activity Relationship

4-Positional Benzyl Isomerism: Divergent Pharmacophore Geometry from Classical 1-Substituted DBH Inhibitors (Class-Level Inference)

In the prototypical multisubstrate DBH inhibitor series characterized by Kruse et al. (1990), the benzyl moiety is attached at the imidazole N1-position, positioning the aromatic ring to occupy the enzyme's phenethylamine substrate pocket while the 2-thione sulfur coordinates Cu(I) at the active site [1]. The target compound (CAS 857812-21-6) bears the 4-hydroxybenzyl group at the imidazole C4-position instead, which reorients the aromatic substituent by approximately 120° relative to the thione sulfur and alters the N-H protonation site from N1 to N3 [2]. This positional isomerism produces a fundamentally different three-dimensional pharmacophore presentation despite identical atomic composition to a hypothetical 1-(4-hydroxybenzyl)-5-methyl analog. The Burke & Hopfinger QSAR analysis of 52 1-(substituted-benzyl)imidazole-2(3H)-thiones established that molecular shape — specifically the steric volume and charge density on benzyl ring carbons 3, 4, and 5 — is the dominant descriptor of DBH inhibition potency [3]. Repositioning the benzyl attachment from N1 to C4 changes the principal moments of inertia and the spatial relationship between the aromatic ring and the imidazole plane, which is predicted to alter selectivity across enzyme targets [3].

Positional Isomerism Pharmacophore Geometry DBH Copper Chelation

Thione Sulfur Necessity for Copper-Dependent Enzyme Binding: Oxygen/Nitrogen Replacement Abolishes Activity (Class-Level Inference)

Kruse et al. (1990) systematically replaced the thione sulfur atom of 1-(4-hydroxybenzyl)imidazole-2-thione with oxygen (imidazole-2-one) and nitrogen (2-aminoimidazole) analogs and evaluated their DBH inhibitory potency [1]. Both replacements resulted in complete loss of inhibitory activity, establishing that the soft (polarizable) thione sulfur is essential for coordination to the enzyme's Cu(I) center [1]. X-ray absorption spectroscopic studies of related 5-difluoro-4-hydroxybenzyl-imidazole-2-thione confirmed direct Cu-S coordination upon inhibitor binding to the reduced Cu(I) site of DBH [2]. The target compound retains this essential 2-thione moiety, distinguishing it from imidazole-2-one or 2-aminoimidazole analogs that would be ineffective for copper-dependent enzyme targets. Importantly, Kruse et al. further demonstrated that in vitro inhibitory potency does not correlate with ligand pKa over a range of approximately 10 pKa units, indicating that the thione's copper-binding capability — not its protonation state — governs activity [1].

Copper Chelation Thione Pharmacophore DBH Mechanism

4-Benzyl-5-methylimidazole Core as a Validated STAT3 Inhibitor Scaffold: Structural Gateway for Anticancer Lead Optimization (Supporting Evidence)

The 4-benzyl-5-methylimidazole core — directly related to the target compound's scaffold — has been validated as a productive starting point for STAT3 inhibitor development. Habib et al. (2021) reported that 2-substituted-4-benzyl-5-methylimidazoles, synthesized from 4-benzyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione as the key precursor, produced ten derivatives with growth-inhibitory IC₅₀ values of 6.66–26.02 µM against MDA-MB-231 and MCF-7 breast cancer cell lines [1]. The lead compounds 2a and 2d demonstrated greater STAT3 inhibition than the reference compounds VS1 and MD77 [1]. The target compound (CAS 857812-21-6) incorporates the same 4-benzyl-5-methylimidazole-2-thione core but with an additional 4-hydroxy group on the benzyl ring. This hydroxyl group can serve as a synthetic handle for further derivatization (etherification, esterification, sulfonation) or as an additional protein interaction point, potentially enhancing solubility and hydrogen-bonding capacity relative to the unsubstituted-phenyl series . BindingDB records a Kd of 1.57 µM for a related 4-benzyl-5-methylimidazole-2-thione derivative against the STAT3-SH2 domain by SPR [2].

STAT3 Inhibition Anticancer Breast Cancer Scaffold Optimization

Melanogenesis Inhibition Potential: Imidazole-2-thione Class Activity in B16 Melanoma Cells (Class-Level Inference)

Thanigaimalai et al. (2010) demonstrated that structurally related tetrahydropyrimidine-2(3H)-thiones and imidazolidine-2-thiones are potent inhibitors of α-MSH-induced melanin production in B16 melanoma cells, with the most active compounds achieving IC₅₀ values of 0.76–1.2 µM and >100% inhibition at 10 µM concentration [1]. Critically, these 2-thione compounds inhibited melanogenesis by suppressing tyrosinase biosynthesis without directly inhibiting tyrosinase catalytic activity, distinguishing their mechanism from classical active-site inhibitors like kojic acid and PTU [1]. The target compound, 4-(4-hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione, shares the core 2-thione pharmacophore with the active tetrahydropyrimidine-2-thione series but differs in ring size (five-membered imidazole vs. six-membered tetrahydropyrimidine) and the presence of the 4-hydroxybenzyl substituent. The imidazole-2-thione ring has been reported to coordinate Cu(I) ions, which may confer additional tyrosinase-active-site binding capability not present in the tetrahydropyrimidine-2-thione series [2][3].

Melanogenesis Tyrosinase B16 Melanoma Depigmenting Agent

Defined Research Application Scenarios for 4-(4-Hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione Based on Evidence


Copper-Dependent Enzyme Probe Development: DBH and Tyrosinase Mechanistic Studies

The compound's 2-thione moiety, validated by Kruse et al. as essential for Cu(I) coordination in DBH, positions it as a scaffold for designing mechanistic probes of copper-dependent oxidoreductases [1]. Unlike the extensively explored 1-benzyl series, the 4-benzyl isomer presents a novel pharmacophore geometry for exploring copper-enzyme active-site topology. The 4-hydroxybenzyl group provides a spectroscopic handle (UV absorbance shift upon Cu coordination) and a hydrogen-bond anchor point. Researchers studying DBH, tyrosinase, or peptidylglycine α-amidating monooxygenase (PAM) may use this compound to map copper-site steric tolerance or to compare binding modes between 1- and 4-substituted imidazole-2-thione regioisomers [1]. The compound is available at ≥95% purity from multiple vendors, enabling reproducible biochemical studies .

STAT3-Targeted Anticancer Lead Derivatization: 4-Hydroxybenzyl as a Synthetic Diversification Point

The Habib et al. (2021) study established the 4-benzyl-5-methylimidazole-2-thione core as a productive STAT3 inhibitor precursor, with derivatives achieving breast cancer cell IC₅₀ values of 6.66–26.02 µM [2]. The target compound incorporates a 4-hydroxy group on the benzyl ring that is absent in the published STAT3 series. This hydroxyl motif enables rapid diversification through O-alkylation, O-acylation, sulfonation, or Mitsunobu chemistry to generate focused libraries probing STAT3-SH2 domain interactions . The 4-hydroxy group may also improve aqueous solubility relative to the unsubstituted-phenyl series, facilitating in vitro assay compatibility. Medicinal chemistry groups pursuing STAT3 inhibitor optimization can use this compound as a late-stage diversification precursor without needing to repeat the core scaffold synthesis.

Melanogenesis Research: Non-Classical Depigmentation Mechanism Exploration

Thanigaimalai et al. (2010) demonstrated that tetrahydropyrimidine-2-thiones and imidazolidine-2-thiones suppress melanin production in B16 cells via tyrosinase biosynthesis inhibition rather than direct catalytic inhibition [3]. The target compound, with its imidazole-2-thione core, may exhibit a dual mechanism: (a) tyrosinase biosynthesis suppression (class-level effect), and (b) potential direct tyrosinase active-site Cu(II) chelation via the thione sulfur (mechanism distinct from the tetrahydropyrimidine series). This mechanistic duality is testable by comparing the compound's effects on tyrosinase protein expression (Western blot) vs. direct enzyme activity (dopachrome assay) in parallel with PTU and kojic acid controls. The 4-hydroxybenzyl group may additionally confer antioxidant properties that complement the anti-melanogenic effect, as phenolic compounds are established radical scavengers [4].

Imidazole-2-thione Metal Coordination Chemistry: Cu(I) and Ag(I) Complex Synthesis

Imidazole-2-thiones are established ligands for Cu(I) and Ag(I) coordination polymer synthesis with demonstrated antimicrobial applications [5]. The target compound offers unique coordination features: the 2-thione sulfur as the primary metal-binding site, the 4-hydroxybenzyl oxygen as a potential secondary coordination point, and the 5-methyl group providing steric control over metal-ion accessibility. The predicted pKa of ~11.7 for the thione-thiol tautomerism suggests that the compound exists predominantly as the thione tautomer at physiological pH, favoring neutral S→Cu coordination rather than anionic thiolate binding . Materials chemistry groups exploring metal-organic frameworks (MOFs) or coordination polymers with imidazole-2-thione ligands can use this compound to introduce hydrogen-bond-capable peripheral functionality without altering the core metal-binding motif.

Quote Request

Request a Quote for 4-(4-hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.